molecular formula C23H35NNa2O9S4 B12728166 disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene CAS No. 114967-84-9

disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

Cat. No.: B12728166
CAS No.: 114967-84-9
M. Wt: 643.8 g/mol
InChI Key: MOWPVTHVXZYTGC-YIMAWVIPSA-L
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Description

The compound disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene features a steroidal cyclopenta[a]phenanthrene core modified with:

  • 10,13-Dimethyl groups: Common in steroidal frameworks, these groups enhance structural rigidity and influence receptor binding .
  • Sulfur-containing substituents: The 3-position bears a 2-oxidosulfonothioyloxyacetyl group, while the 17-position includes a 2-sulfonatosulfanylacetyl amino group. These substituents increase polarity and water solubility due to disodium sulfonate counterions, distinguishing it from non-ionic analogs .

Properties

CAS No.

114967-84-9

Molecular Formula

C23H35NNa2O9S4

Molecular Weight

643.8 g/mol

IUPAC Name

disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C23H37NO9S4.2Na/c1-22-9-7-15(33-21(26)12-32-37(30,31)34)11-14(22)3-4-16-17-5-6-19(23(17,2)10-8-18(16)22)24-20(25)13-35-36(27,28)29;;/h14-19H,3-13H2,1-2H3,(H,24,25)(H,27,28,29)(H,30,31,34);;/q;2*+1/p-2/t14-,15-,16?,17-,18?,19-,22-,23-;;/m0../s1

InChI Key

MOWPVTHVXZYTGC-YIMAWVIPSA-L

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4([C@H]3CC[C@@H]4NC(=O)CSS(=O)(=O)[O-])C)OC(=O)COS(=O)(=S)[O-].[Na+].[Na+]

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)CSS(=O)(=O)[O-])C)OC(=O)COS(=O)(=S)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene involves multiple steps, starting from basic organic precursors. The key steps include the introduction of sulfonate groups and the formation of the cyclopenta[a]phenanthrene core. Reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the formation of the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene undergoes various chemical reactions, including:

    Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.

    Reduction: The oxidosulfonothioyloxy groups can be reduced to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective reactivity.

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

Disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways. The compound’s sulfonate and oxidosulfonothioyloxy groups play a crucial role in its binding to target molecules, leading to various biochemical effects. These interactions can modulate enzymatic activity, alter cellular signaling pathways, and affect gene expression, contributing to its diverse biological activities.

Comparison with Similar Compounds

Structural Analogues with Sulfur-Containing Groups

Compound ID Substituents Key Features Biological Activity Molecular Weight (Da)
Target Compound 10,13-dimethyl; 3-(2-oxidosulfonothioyloxyacetyl); 17-(2-sulfonatosulfanylacetyl) High polarity, disodium salts Unknown (theoretical: enhanced solubility) ~750 (estimated)
17-(2-(dimethyl(oxo)-λ⁶-sulfanylidene)acetyl) Neutral sulfoxide group; no sodium counterions Not reported ~450 (estimated)
3-acetoxy; 17-oxo; 4-(5-hydroxy-3-methylisoxazolidin-2-yl)benzoate Ester and heterocyclic groups Unreported 568.687

Key Insights :

  • The target compound’s sulfonato groups confer superior aqueous solubility compared to neutral sulfur-containing analogs (e.g., ).
  • Ester-linked substituents () may improve membrane permeability but reduce metabolic stability compared to sulfonate salts.

Steroidal Derivatives with Amino/Amide Functionalities

Compound ID Substituents Key Features Biological Activity Molecular Weight (Da)
17-amino; 3-oxo; methyl esters (e.g., Compound 14) Amino and amide linkages; lipophilic esters Potential protease inhibition (based on amide motifs) 390.3 (M+H for Compound 14)
Target Compound 17-(2-sulfonatosulfanylacetyl)amino; 3-sulfonato Ionic interactions via sulfonates Theoretical: Enhanced target specificity ~750 (estimated)

Key Insights :

  • Amino/amide derivatives () are typically less polar but may exhibit stronger receptor binding due to hydrogen-bonding capabilities.
  • The target’s sulfonato groups could reduce unintended membrane penetration, favoring systemic circulation over cellular uptake .

Carcinogenic/Mutagenic Cyclopenta[a]Phenanthrenes

Compound ID Substituents Key Features Biological Activity
15,16-dihydro-11-methyl-17-one Ketone and methyl groups Potent mutagen (HepG2 activation)
11-methyl-17-ketone; 7-methyl-17-ketone Methylation at C11 enhances activity Carcinogenic in mouse skin
Target Compound 10,13-dimethyl; sulfonato groups Non-ketonic; ionic substituents Likely non-carcinogenic (theoretical)

Key Insights :

  • Methylation at C11 () correlates with carcinogenicity, while C10,13-dimethylation (target compound) lacks evidence of such activity.
  • Sulfonato groups may detoxify the molecule by increasing excretion, contrasting with lipophilic ketones that persist in tissues .

Biological Activity

The compound disodium (3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through a review of relevant studies and findings.

Chemical Structure and Properties

The compound belongs to a class of molecules known as polycyclic aromatic hydrocarbons (PAHs), which are characterized by their fused aromatic rings. The presence of sulfonate and thioether functionalities suggests potential reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that PAHs exhibit a range of biological activities including mutagenicity and carcinogenicity. The specific biological effects of this compound may be inferred from studies on structurally similar PAHs.

Table 1: Summary of Biological Activities of Related PAHs

Compound NameMutagenicityCarcinogenicityMechanism of Action
Benzo[a]pyrenePositiveGroup 1DNA adduct formation
PhenanthreneNegativeGroup 2AReactive oxygen species generation
PyreneNegativeNot classifiedBiotransformation to reactive metabolites

The biological activity of disodium (3S...) may involve several mechanisms:

  • DNA Interaction : Many PAHs form DNA adducts leading to mutations. This is a critical pathway in the carcinogenic process.
  • Reactive Oxygen Species (ROS) Generation : Compounds like phenanthrene can induce oxidative stress through ROS production.
  • Enzyme Modulation : PAHs can affect the activity of cytochrome P450 enzymes involved in drug metabolism and detoxification.

Study 1: Mutagenicity Assessment

A study assessing the mutagenicity of various PAHs found that compounds with similar structures to disodium (3S...) demonstrated significant mutagenic potential in bacterial assays. The study utilized the Ames test to evaluate the mutagenic effects and concluded that structural modifications influenced the degree of mutagenicity observed.

Toxicological Profile

The toxicological profile of disodium (3S...) remains under-researched; however, it is prudent to consider the following aspects based on related compounds:

  • Acute Toxicity : Initial studies indicate low acute toxicity; however, long-term exposure effects are yet to be fully characterized.
  • Chronic Effects : Chronic exposure may lead to cumulative toxicity resulting in carcinogenic effects.

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